Phenyl vinyl ether
Overview
Description
Phenyl vinyl ether, also known as (ethenyloxy)benzene, is an organic compound with the molecular formula C8H8O. It is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications. This compound is notable for its reactivity and versatility in organic synthesis, particularly in the formation of polymers and other complex molecules.
Mechanism of Action
- The radical-mediated SCS (single electron transfer-cleavage) pathway drives C-O bond cleavage, effectively engaging the phenoxy group as a leaving group .
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl vinyl ether can be synthesized through several methods. One common method involves the reaction of phenol with ethylene dichloride in the presence of a base such as potassium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{ClCH}_2\text{CH}_2\text{Cl} \rightarrow \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{Cl} ] The intermediate product, beta-chlorophenetole, is then treated with a strong base to yield this compound: [ \text{C}_6\text{H}_5\text{OCH}_2\text{CH}_2\text{Cl} + \text{KOH} \rightarrow \text{C}_6\text{H}_5\text{OCH=CH}_2 + \text{KCl} + \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Phenyl vinyl ether undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenol and acetaldehyde.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the vinyl group can be replaced by other substituents.
Polymerization: this compound can undergo polymerization to form poly(this compound), which has applications in the production of specialty polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Substitution: Reagents like bromine or sulfuric acid can facilitate substitution reactions.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used to initiate polymerization.
Major Products:
Oxidation: Phenol and acetaldehyde.
Substitution: Various substituted phenyl vinyl ethers.
Polymerization: Poly(this compound).
Scientific Research Applications
Phenyl vinyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is used in the production of specialty polymers, coatings, and adhesives.
Comparison with Similar Compounds
- Ethyl vinyl ether
- Butyl vinyl ether
- Methyl vinyl ether
- Allyl vinyl ether
Phenyl vinyl ether stands out due to its unique combination of vinyl and phenyl groups, making it a versatile and valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethenoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-9-8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOGGUYTANYCGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25588-11-8 | |
Record name | Poly(vinyl phenyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25588-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00227417 | |
Record name | Phenyl vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-94-9 | |
Record name | Phenyl vinyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl vinyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenyl vinyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00227417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 766-94-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of phenyl vinyl ether?
A1: this compound has the molecular formula C8H8O and a molecular weight of 120.15 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, this compound exhibits characteristic infrared absorption bands. Key frequencies include those associated with the vinyl group (C=C stretching around 1615 cm-1, =CH2 out-of-plane deformation near 815 cm-1) and the ether linkage (C-O stretching around 1203 cm-1). []
Q3: How does this compound interact with biological systems?
A3: this compound is metabolized in the liver by microsomal enzymes, primarily through epoxidation of the vinyl group. [, ] This forms phenoxyoxirane, a highly reactive electrophilic molecule. []
Q4: What are the downstream effects of this compound metabolism?
A4: Phenoxyoxirane, the epoxide metabolite of this compound, readily reacts with cellular nucleophiles like glutathione and DNA. [] Depletion of glutathione, a crucial antioxidant, can lead to increased susceptibility to hepatotoxicity. [, ] DNA adduct formation by phenoxyoxirane contributes to its mutagenic potential. []
Q5: Does the stability of the epoxide metabolite influence the toxicity of phenyl vinyl ethers?
A5: Yes, the stability of the epoxide metabolite is directly correlated with the mutagenicity of vinyl ethers. Aryl vinyl ethers, like this compound and 4-nitrothis compound, form more stable epoxides compared to alkyl vinyl ethers and exhibit higher toxicity. [, , ]
Q6: How do substituents on the phenyl ring affect the reactivity of phenyl vinyl ethers?
A6: Electron-withdrawing substituents on the phenyl ring increase the stability of the epoxide metabolite, leading to enhanced reactivity and potential toxicity. Conversely, electron-donating groups decrease epoxide stability. This trend is evident in the hydrolysis rates of substituted phenoxyoxiranes, where electron-withdrawing substituents correlate with slower decomposition rates. []
Q7: How does the reactivity of this compound compare to its sulfur analog, phenyl vinyl sulfide?
A7: Phenyl vinyl sulfide exhibits different reactivity compared to this compound. In cationic polymerization, phenyl vinyl sulfide readily forms homopolymers, while this compound does not. This difference is attributed to the ability of the sulfur atom to participate in through-conjugative (pπ-dπ-pπ) interactions. [, ]
Q8: Has this compound been explored in catalytic reactions?
A8: While not a catalyst itself, this compound is used as a substrate in various catalytic reactions. For example, it undergoes asymmetric hydroformylation in the presence of a chiral phosphine-rhodium complex, leading to the formation of chiral aldehydes. [] It is also a substrate in photocatalytic cyclodimerization reactions mediated by transition metal complexes or semiconductors like cadmium sulfide. [, ]
Q9: How does the structure of this compound influence its reactivity in photochemical reactions?
A9: The electron-rich nature of the vinyl group in this compound makes it susceptible to photo-induced electron transfer reactions. This property allows it to participate in photocycloaddition reactions with electron-deficient partners like α-naphthonitrile. [, ] The stereochemistry of the resulting cycloadducts can be influenced by the presence of substituents on the this compound moiety. []
Q10: Has this compound been studied using computational chemistry methods?
A10: Yes, this compound, along with its methanol complex, has been studied using quantum chemical calculations to understand noncovalent interactions and predict the energetic order of different isomers. [] High-level computational methods like local coupled cluster calculations are necessary to accurately model the system due to the subtle interplay of interactions. [] Additionally, bond dissociation energies of this compound have been calculated using density functional theory, providing insights into its thermal decomposition pathways. []
Q11: Are there any applications of this compound-based polymers?
A12: this compound-maleic anhydride copolymers have been investigated for their acid dye stain resistance properties in polyamide materials. [] Additionally, copolymers incorporating benzo-19-crown-6 units, synthesized via cationic cyclocopolymerization of this compound with other vinyl monomers, exhibit cation-binding properties. []
Q12: What are the known toxicological effects of this compound?
A13: this compound exhibits hepatotoxicity in mice, primarily through the formation of its reactive epoxide metabolite. This toxicity is exacerbated by glutathione depletion. [] The epoxide metabolite, phenoxyoxirane, is also mutagenic in bacterial assays. []
Q13: Is there a difference in toxicity between this compound and other vinyl ethers?
A14: Yes, aryl vinyl ethers like this compound are generally more toxic than alkyl vinyl ethers due to the higher stability of their epoxide metabolites. [, ] This highlights the importance of structural features in influencing the metabolic fate and toxicity of vinyl ether compounds.
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